N-(2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(19-20-21(12)13-8-4-3-5-9-13)17(22)18-14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTJNOZDKLFEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate methoxy-substituted aromatic compounds.
Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)
- Structural Differences :
- NBOMe compounds (e.g., 25I-NBOMe) contain a phenethylamine backbone with a 2,5-dimethoxy substitution and an N-(2-methoxyphenyl)methyl group. In contrast, the target compound replaces the phenethylamine with a triazole-carboxamide scaffold .
- The triazole ring in the target compound lacks the primary amine and dimethoxy groups critical for serotonin receptor (5-HT2A) activation in NBOMes.
- Pharmacological Implications: NBOMes are potent psychedelics with high affinity for 5-HT2A receptors, whereas the carboxamide and triazole structure of the target compound likely redirects its biological activity away from hallucinogenic effects.
o-Anisidine and 2-Nitroanisole Metabolites
- Structural Differences: o-Anisidine (2-methoxyaniline) and 2-nitroanisole metabolize to N-(2-methoxyphenyl)hydroxylamine, a genotoxic intermediate. The target compound replaces the reactive amine/nitro group with a carboxamide, enhancing stability .
- Toxicological Implications: o-Anisidine is a Group 2B carcinogen due to its metabolic activation into DNA-reactive nitrenium ions.
Triazole Carboxamide Derivatives
- N-(3-Fluorophenyl)-5-Methyl-1-Phenyltriazole-4-Carboxamide: Structural similarity except for the 3-fluorophenyl substituent instead of 2-methoxyphenyl.
- N-(4-Acetylphenyl)-5-Amino-1-(2-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide: The acetyl group introduces hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability compared to the methyl group in the target compound .
Chloro/Methyl-Substituted Analogues
- N-(2-Chloro-6-Methylphenyl)-...Thiazole Carboxamide :
Comparative Data Table
Key Research Findings
- Metabolic Stability : The triazole-carboxamide scaffold resists cytochrome P450-mediated oxidation, a significant advantage over NBOMe compounds and aromatic amines like o-anisidine .
- Toxicity Profile: Unlike o-anisidine, the carboxamide group prevents formation of hydroxylamine metabolites, mitigating carcinogenic risks .
- Substituent Effects :
- Methoxy groups (electron-donating) may enhance binding to targets requiring π-π interactions, whereas halogens (e.g., fluorine, chlorine) improve membrane permeability .
Biological Activity
N-(2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its structure can be represented as follows:
This unique configuration contributes to its potential biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various microbial strains, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also shown promise as an anticancer agent . Studies suggest that it may target specific signaling pathways involved in cancer cell proliferation and survival. Notably, it has been linked to the modulation of the MAPK/ERK and PI3K/Akt pathways, which are critical in tumorigenesis.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It potentially interacts with receptors that regulate cell growth and apoptosis.
These interactions lead to altered cellular signaling, promoting apoptosis in cancer cells while inhibiting microbial growth.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 µM to 25 µM across different cancer types. This suggests a potent ability to hinder cancer cell proliferation while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide, and what key intermediates or reagents are critical for its preparation?
- The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, triazole derivatives are often synthesized via azide-alkyne cycloaddition (Click chemistry) or by reacting substituted phenylhydrazines with β-ketoesters. Key intermediates include 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, which are condensed with 2-methoxyaniline to form the carboxamide moiety . Reagents such as sodium azide, phosphorus oxychloride (for cyclization), and coupling agents (e.g., EDC/HOBt) are frequently used .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for confirming substituent positions and aromatic proton environments .
- Infrared Spectroscopy (IR): Identifies functional groups such as amide (C=O stretch ~1650–1700 cm) and triazole rings .
- X-ray Crystallography: Provides definitive structural confirmation, especially for resolving steric effects in the triazole and methoxyphenyl moieties .
Q. How can researchers assess the compound's pharmacological activity in in vitro models?
- Enzyme Inhibition Assays: Use purified enzymes (e.g., kinases, CYP450 isoforms) to measure IC values.
- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) or receptor binding (e.g., fluorescence polarization) in cancer or immune cell lines.
- Microsomal Stability Tests: Incubate the compound with hepatic microsomes to assess metabolic stability and identify primary metabolites via HPLC or LC-MS .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on the metabolic pathways of this compound, particularly regarding CYP enzyme specificity?
- Enzyme Induction/Inhibition Studies: Use microsomes from animals pre-treated with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to identify isoform-specific metabolism .
- Reconstituted Systems: Purify individual CYP enzymes (e.g., CYP1A2, CYP2E1) and reconstitute them with NADPH:CYP reductase to isolate their roles in metabolite formation .
- Cross-Species Comparisons: Compare metabolite profiles in rat vs. rabbit microsomes to address interspecies variability in CYP activity .
Q. How do interspecies differences in hepatic microsomal enzymes impact the interpretation of toxicity studies for this compound?
- Rats and rabbits show divergent metabolite profiles. For example, rat microsomes produce negligible o-aminophenol from N-(2-methoxyphenyl)hydroxylamine, whereas rabbit microsomes generate significant amounts. This suggests species-specific CYP2E1 activity, which must be accounted for in toxicokinetic models .
Q. What computational methods are recommended to design derivatives with improved solubility while retaining bioactivity?
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with solubility and activity data.
- Docking Studies: Identify critical binding interactions (e.g., hydrogen bonds with methoxyphenyl groups) to guide functionalization (e.g., adding hydrophilic substituents to the triazole ring) .
- Molecular Dynamics (MD): Simulate solvation effects and stability of modified derivatives in aqueous environments .
Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?
- LC-MS/MS: Provides high sensitivity and specificity for detecting the parent compound and metabolites in plasma or tissue homogenates.
- Stable Isotope Labeling: Use deuterated analogs as internal standards to improve quantification accuracy .
- HPLC-UV: Monitor absorbance at 254–280 nm for methoxy and aromatic groups, with validation via spiked recovery experiments .
Q. How do reactive metabolites of this compound contribute to DNA adduct formation, and what experimental models validate this mechanism?
- N-(2-Methoxyphenyl)hydroxylamine, a key metabolite, undergoes redox cycling to generate nitroso intermediates, which covalently bind DNA.
- 32P-Postlabeling Assays: Detect DNA adducts in vitro or in animal models.
- CYP Knockout Models: Use CYP1A2-null mice to confirm the enzyme's role in bioactivating the compound to genotoxic species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
